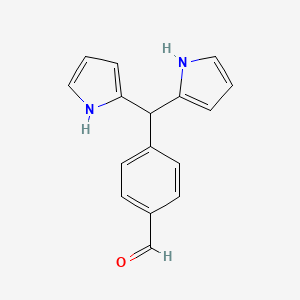

Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-

Description

Contextualizing Substituted Dipyrromethanes as Key Synthons in Contemporary Organic Chemistry

Substituted dipyrromethanes are fundamental building blocks in the synthesis of porphyrins, corroles, and other related macrocycles. evitachem.com These compounds consist of two pyrrole (B145914) rings linked by a methylene (B1212753) bridge, which may be substituted at the meso-position. The acid-catalyzed condensation of an aldehyde with an excess of pyrrole is a common and effective method for the synthesis of meso-substituted dipyrromethanes. This approach prevents the formation of oligomers and cyclic porphyrinogens that can occur when reactants are in equimolar concentrations. The stability and reactivity of the resulting dipyrromethane are often influenced by the nature of the substituents on the pyrrole rings and the meso-carbon.

The utility of dipyrromethanes lies in their ability to undergo further condensation reactions with aldehydes to form porphyrins in a controlled manner. This modular approach allows for the synthesis of porphyrins with specific substitution patterns, which is crucial for fine-tuning their electronic and steric properties. A variety of catalytic systems, including trifluoroacetic acid (TFA), BF₃·OEt₂, and even greener alternatives like molecular iodine or ceric (IV) ammonium (B1175870) nitrate (B79036) in aqueous media, have been developed to facilitate the synthesis of dipyrromethanes. evitachem.com

The table below summarizes various catalytic methods employed for the synthesis of meso-substituted dipyrromethanes, highlighting the versatility of these approaches.

| Catalyst System | Reaction Conditions | Advantages |

| Trifluoroacetic Acid (TFA) | Room temperature, excess pyrrole | High yields, well-established |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Room temperature, excess pyrrole | Effective for various aldehydes |

| Molecular Iodine (I₂) in Acetic Acid | Room temperature, grinding | Short reaction times, easy operation |

| Ceric (IV) Ammonium Nitrate (CAN) | Aqueous media, room temperature | Environmentally friendly, mild conditions |

| Cation Exchange Resins | Heterogeneous catalysis | Ease of catalyst removal |

Strategic Importance of Benzaldehyde (B42025), 4-(di-1H-pyrrol-2-ylmethyl)- in Porphyrin and Expanded Macrocycle Synthesis

The strategic importance of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- lies in its bifunctional nature. The dipyrromethane moiety serves as a pre-formed half of a porphyrin molecule, while the benzaldehyde group provides a reactive site for the final ring-closing condensation reaction. This specific arrangement is particularly valuable for the synthesis of trans-substituted porphyrins, where different substituents are placed on opposite sides of the porphyrin ring.

The general synthetic route to a trans-A₂B₂ porphyrin using a meso-substituted dipyrromethane like Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- would involve its condensation with another aldehyde. This mixed-aldehyde condensation allows for the controlled introduction of two different types of meso-substituents. For instance, the condensation of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- with a different aromatic aldehyde under acidic conditions, followed by oxidation, would yield a porphyrin with two dipyrromethane-derived substituents and two from the other aldehyde at the meso-positions.

Beyond standard porphyrins, this synthon is also crucial for the construction of expanded macrocycles. These larger ring systems often exhibit unique photophysical and chemical properties due to their extended π-conjugation and larger central cavity. The synthesis of such complex structures often relies on the stepwise condensation of dipyrromethane-based precursors. The presence of the aldehyde function on the 4-position of the benzene (B151609) ring in Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- allows for its incorporation into larger, more complex polymeric or dendritic structures where the porphyrin unit is a repeating motif.

Overview of Current Research Trajectories and Future Prospects for Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-

Current research involving synthons like Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- is focused on the development of new materials with advanced optical and electronic properties. The ability to create well-defined porphyrin arrays and other macrocyclic structures is of great interest for applications in areas such as:

Molecular Wires: Linear porphyrin polymers, synthesized from precursors like Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, are being investigated for their potential as molecular-scale wires due to the delocalized π-electron system along the polymer backbone.

Non-linear Optics: The highly conjugated nature of porphyrins and expanded macrocycles gives rise to significant non-linear optical properties, making them candidates for applications in optical devices.

Sensors: The central cavity of porphyrins and the ability to functionalize their periphery make them excellent platforms for the development of chemical sensors that can selectively bind to specific ions or molecules.

Catalysis: Porphyrins can chelate a wide variety of metal ions, and the resulting metalloporphyrins are effective catalysts for a range of chemical transformations, mimicking the function of enzymes like cytochromes P450.

The future prospects for Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- and related compounds are tied to the ongoing exploration of diversity-oriented synthesis. This approach aims to create large libraries of structurally diverse macrocycles for high-throughput screening in drug discovery and materials science. The development of more efficient and selective macrocyclization reactions will further enhance the utility of versatile building blocks like Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-. As our understanding of the structure-property relationships in these complex macrocycles deepens, the demand for custom-designed synthons will undoubtedly grow, ensuring the continued importance of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- in the landscape of advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[bis(1H-pyrrol-2-yl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,16-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVADWGOKHUVMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=C(C=C2)C=O)C3=CC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442163 | |

| Record name | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307930-48-9 | |

| Record name | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Benzaldehyde, 4 Di 1h Pyrrol 2 Ylmethyl

Reactivity at the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule exhibits reactivity characteristic of aromatic aldehydes, primarily involving nucleophilic attack at the carbonyl carbon. These reactions can be performed selectively, often leaving the dipyrromethane core intact under controlled conditions.

Condensation Reactions with Nitrogen-Containing Nucleophiles for Derivative Synthesis

The aldehyde functional group readily undergoes condensation reactions with a variety of primary nitrogen-containing nucleophiles. These reactions typically involve the initial formation of a hemiaminal intermediate, which then dehydrates to form a stable carbon-nitrogen double bond (C=N). Such derivatizations are fundamental in organic synthesis for creating a wide array of compounds with diverse applications.

Common transformations include:

Formation of Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines.

Formation of Oximes: Reaction with hydroxylamine (NH₂OH) produces oximes.

Formation of Hydrazones: Condensation with hydrazine (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) affords hydrazones.

Formation of Semicarbazones: Reaction with semicarbazide (NH₂NHC(O)NH₂) results in the formation of semicarbazones.

These reactions are typically catalyzed by either acid or base and proceed with high efficiency. The resulting derivatives are often crystalline solids, which can be useful for characterization purposes.

Table 1: Synthesis of Derivatives via Condensation Reactions This table presents representative condensation reactions of the aldehyde group.

| Nucleophile | Reagent Name | Product Class | General Product Structure |

| R-NH₂ | Primary Amine | Imine (Schiff Base) | 4-(di-1H-pyrrol-2-ylmethyl)benzylidene-R-amine |

| NH₂OH | Hydroxylamine | Oxime | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, oxime |

| NH₂NHR | Substituted Hydrazine | Hydrazone | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, R-hydrazone |

| NH₂NHC(O)NH₂ | Semicarbazide | Semicarbazone | Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, semicarbazone |

Selective Functional Group Interconversions of the Aldehyde Group

The aldehyde group can be selectively transformed into other functional groups, such as alcohols or carboxylic acids, through oxidation or reduction reactions. The choice of reagents is critical to ensure that the sensitive dipyrromethane unit, which is prone to oxidation and polymerization under harsh acidic conditions, remains unaffected. gfmoorelab.comijarsct.co.in

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(di-1H-pyrrol-2-ylmethyl)benzoic acid. Mild and selective oxidizing agents are required. A common method for this transformation on aromatic aldehydes involves using reagents like potassium permanganate (KMnO₄) under controlled pH or employing greener protocols, such as selenium-catalyzed oxidation with hydrogen peroxide.

Reduction to Alcohol: Selective reduction of the aldehyde to a primary alcohol, [4-(di-1H-pyrrol-2-ylmethyl)phenyl]methanol, is readily achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) is particularly well-suited for this purpose as it is a chemoselective agent that reduces aldehydes and ketones without affecting more stable functional groups or the electron-rich pyrrole (B145914) rings. jsynthchem.comorientjchem.orgsemanticscholar.org The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

Table 2: Selective Functional Group Interconversions This table outlines key oxidation and reduction reactions of the aldehyde moiety.

| Transformation | Reagent(s) | Product Name |

| Oxidation | 1. KMnO₄, aq. NaOH2. H₃O⁺ | 4-(di-1H-pyrrol-2-ylmethyl)benzoic acid |

| Reduction | NaBH₄, CH₃OH | [4-(di-1H-pyrrol-2-ylmethyl)phenyl]methanol |

Reactivity of the Pyrrole Subunits

The two pyrrole rings of the dipyrromethane core are electron-rich aromatic systems and are highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Patterns on Pyrrole Rings

Pyrrole undergoes electrophilic aromatic substitution preferentially at the C2 (α) position. iipseries.org In the dipyrromethane framework of the title compound, one α-position of each pyrrole ring is occupied by the meso-carbon bridge. Consequently, electrophilic attack is directed to the available C5 (α') position and the C3/C4 (β) positions. The high electron density of the rings makes them reactive towards even weak electrophiles.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgnrochemistry.com It uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). wikipedia.orgjk-sci.com Applying this reaction to Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- can lead to formylation at the vacant C5 positions of the pyrrole rings, yielding a 1,9-diformyldipyrromethane derivative. Such compounds are valuable precursors for the synthesis of trans-A₂B-corroles. beilstein-journals.org

Halogenation: Halogenation of the pyrrole rings can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. researchgate.net These reagents provide a source of electrophilic halogen that readily reacts with the activated pyrrole rings, typically at the available α- and β-positions. The reaction conditions can be tuned to control the degree of halogenation. nsf.govnih.gov

Nucleophilic Substitution Reactions in Substituted Dipyrromethane Frameworks

Direct nucleophilic aromatic substitution on the electron-rich pyrrole rings is generally not feasible due to electrostatic repulsion. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, a condition not met in the parent compound. Therefore, nucleophilic substitution reactions on the dipyrromethane framework of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- are uncommon and would necessitate prior functionalization of the pyrrole rings with suitable activating groups (e.g., nitro, cyano, or acyl groups introduced via electrophilic substitution).

Formation of Meso-Substituted Dipyrromethane Derivatives for Diverse Applications

One of the most significant applications of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- is its role as a key building block for the synthesis of porphyrinoids, a class of macrocycles that includes porphyrins, corroles, and chlorins. researchgate.netnih.gov Dipyrromethanes are central to the modular synthesis of these complex structures. researchgate.netresearchgate.netnih.gov

The title compound can participate in acid-catalyzed condensation reactions, acting as a pre-formed "half" of a porphyrin macrocycle. For example, in a MacDonald [2+2] type condensation, it can react with a dipyrromethane-1,9-dicarbinol to form a trans-A₂B₂-porphyrin, where the 'A' substituents are derived from the dicarbinol and the 'B' substituents are the 4-(di-1H-pyrrol-2-ylmethyl)phenyl groups from the title compound. nih.govacs.org

Furthermore, condensation of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- with pyrrole under acidic conditions, followed by oxidation, can lead to the formation of 5,15-bis[4-(di-1H-pyrrol-2-ylmethyl)phenyl]porphyrin.

These dipyrromethane derivatives are also crucial precursors for the synthesis of BODIPY (boron-dipyrromethene) dyes. iipseries.orgnih.gov The synthesis involves first oxidizing the dipyrromethane to a dipyrromethene, followed by complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂) in the presence of a base. usask.caresearchgate.netcolab.ws The resulting meso-substituted BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional stability, making them valuable as fluorescent probes and labels in biological imaging and sensing applications. iipseries.orgnih.gov

Table 3: Applications in Macrocycle and Dye Synthesis This table summarizes the use of the title compound as a precursor for major classes of derivatives.

| Product Class | Co-reactant(s) | Key Reaction Steps | Application Area |

| trans-A₂B₂-Porphyrins | Dipyrromethane-1,9-dicarbinol | 1. Acid-catalyzed condensation2. Oxidation (e.g., DDQ, p-chloranil) | Model systems, Catalysis, Materials Science |

| Symmetrical Porphyrins | Pyrrole | 1. Acid-catalyzed condensation2. Oxidation | Photodynamic therapy, Sensors |

| BODIPY Dyes | N/A | 1. Oxidation to dipyrromethene2. Complexation with BF₃·OEt₂ | Fluorescent labels, Biological imaging, Anion sensors |

| Corroles | Pyrrole (after diformylation) | 1. Vilsmeier-Haack (see 3.2.1)2. Condensation with pyrrole | Ligands for catalysis, Model complexes |

Oxidative Transformations and Pathways

The oxidation of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- involves the conversion of the methylene (B1212753) bridge connecting the two pyrrole rings into a methene bridge. This transformation results in the formation of a conjugated dipyrromethene system. The general mechanism for this oxidation is thought to involve the removal of a hydride ion from the methylene bridge, leading to a stabilized carbocation intermediate, which then loses a proton to form the double bond.

The conversion of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- to its corresponding dipyrromethene analog is a key transformation that unlocks its potential as a building block in supramolecular chemistry. Dipyrromethanes, such as the title compound, are important intermediates in the synthesis of porphyrins and related macrocycles. nih.govresearchgate.net The oxidation to a dipyrromethene, also known as a dipyrrin, creates a planar, conjugated structure that can chelate metals and serves as a precursor to photosensitizers and other functional materials. researchgate.netresearchgate.net

The general transformation can be represented as follows:

Figure 1: General reaction scheme for the oxidation of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- to a dipyrromethene analog.

This oxidation is a critical step in the synthesis of BODIPY (boron-dipyrromethene) dyes, which are known for their fluorescent properties. nih.govresearchgate.net

The choice of oxidizing agent plays a crucial role in the outcome of the transformation of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-. The efficiency of the conversion and the formation of side products are highly dependent on the nature and strength of the oxidant used. Commonly employed oxidizing agents for the conversion of dipyrromethanes to dipyrromethenes include quinone-based compounds such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranil. nih.govnih.gov

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful oxidizing agent frequently used for this transformation. kipmi.or.idmdpi.com The reaction with DDQ is typically fast and efficient, proceeding at room temperature. The proposed mechanism involves a hydride transfer from the dipyrromethane to DDQ, forming a dipyrromethilium cation and the hydroquinone form of DDQ. Subsequent deprotonation of the cation yields the dipyrromethene. However, the high reactivity of DDQ can sometimes lead to over-oxidation or the formation of undesired side products, especially if the reaction conditions are not carefully controlled. kipmi.or.id In some cases, adducts between the dipyrromethene and DDQ have been observed.

p-Chloranil (2,3,5,6-Tetrachloro-1,4-benzoquinone): p-Chloranil is another effective oxidizing agent for this conversion. It is generally considered a milder oxidant than DDQ. epa.gov This can be advantageous in preventing over-oxidation and increasing the selectivity for the desired dipyrromethene product. nih.gov In multicomponent reactions leading to more complex structures like corroles, p-chloranil has been shown to play a dual role as both an oxidant and a reactant. nih.govacs.orgescholarship.org

The selection of the oxidizing agent can influence the reaction yield and purity of the final dipyrromethene product. The table below summarizes the general characteristics of DDQ and p-chloranil in the oxidation of dipyrromethanes.

| Oxidizing Agent | Structure | General Observations in Dipyrromethane Oxidation | Potential Side Reactions/Considerations |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |  | Highly efficient, fast reaction times. | Can lead to over-oxidation or formation of adducts. kipmi.or.id |

| p-Chloranil |  | Milder oxidant, can offer better selectivity. epa.gov | May require longer reaction times or heating. Can participate in subsequent reactions. nih.govacs.org |

Mechanistic Investigations of Reactions Involving Benzaldehyde, 4 Di 1h Pyrrol 2 Ylmethyl

Elucidation of Reaction Mechanisms in Dipyrromethane Formation

Dipyrromethanes are fundamental building blocks in the synthesis of porphyrins and related macrocycles. nih.govchemijournal.com Their formation, typically through the condensation of a pyrrole (B145914) with an aldehyde, can proceed through several mechanistic pathways.

The most common method for synthesizing meso-substituted dipyrromethanes is the acid-catalyzed condensation of an aldehyde with an excess of pyrrole. youtube.comorgsyn.org The reaction is a classic example of electrophilic aromatic substitution on the electron-rich pyrrole ring. The detailed mechanism involves several key steps:

Activation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of the benzaldehyde (B42025) derivative by an acid catalyst (H⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack by Pyrrole: The π-electron system of the pyrrole ring acts as a nucleophile, attacking the activated carbonyl carbon. The attack preferentially occurs at the α-position (C2) of the pyrrole, which is the most nucleophilic site, leading to the formation of a protonated carbinol intermediate.

Formation of the Carbinol Intermediate: The protonated intermediate is then deprotonated to yield a pyrrolylcarbinol (or hydroxypyrrolylmethane). This carbinol is often unstable and can be readily protonated again.

Formation of a Carbocation: The hydroxyl group of the carbinol is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule generates a resonance-stabilized pyrrolylmethyl cation.

Second Nucleophilic Attack: This highly electrophilic carbocation is then attacked by a second molecule of pyrrole, again at the α-position.

Deprotonation and Product Formation: The final step is the deprotonation of the resulting intermediate to regenerate the aromaticity of the second pyrrole ring, yielding the final meso-substituted dipyrromethane product, in this case, "Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-". nih.gov

To maximize the yield of the dipyrromethane and prevent the formation of higher oligomers (like tripyrranes and tetrapyrranes), a large excess of pyrrole is typically used. orgsyn.org This ensures that the reactive carbocation intermediate is more likely to react with a pyrrole monomer rather than another dipyrromethane unit. researchgate.net

An alternative pathway for the synthesis of dipyrromethane structures, particularly unsymmetrical ones, involves a Mannich-type reaction. nih.gov The classical Mannich reaction is an aminoalkylation that involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton. nih.govresearchgate.net

In the context of pyrrole chemistry, the mechanism proceeds as follows:

Formation of an Iminium Ion: The reaction begins with the formation of an electrophilic iminium ion (also known as a Mannich electrophile) from the condensation of an aldehyde (like formaldehyde) and a secondary amine (such as dimethylamine). acs.orgnih.gov

Nucleophilic Attack by Pyrrole: The electron-rich pyrrole ring then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This attack, similar to the acid-catalyzed condensation, occurs at the C2 position. acs.orgnih.gov

Formation of the Mannich Base: This step results in the formation of an aminomethylated pyrrole, which is a type of Mannich base. nih.gov

While not a direct synthesis of "Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-", this methodology is crucial for creating functionalized pyrrole intermediates that can be further elaborated. For instance, the aminomethyl group of the Mannich base can be used as a leaving group in a subsequent substitution reaction with another pyrrole molecule to form an unsymmetrical dipyrromethane. nih.gov This approach offers a degree of control that is not always possible with direct acid-catalyzed condensations.

Mechanistic Studies of Subsequent Cyclization and Aromatization Processes in Macrocycle Formation

The dipyrromethane "Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-" serves as a key precursor for the construction of larger tetrapyrrolic macrocycles, such as porphyrins. The most widely used method for this transformation is the MacDonald [2+2] condensation. chemijournal.comacs.orgnih.gov

This strategy involves the acid-catalyzed condensation of two different dipyrromethane units. For example, a 1,9-diformyldipyrromethane can be reacted with a 1,9-diunsubstituted dipyrromethane. nih.gov Alternatively, a dipyrromethane-dicarbinol can be condensed with a dipyrromethane. nih.gov The reaction proceeds through the formation of a linear tetrapyrrole intermediate, known as a bilane or specifically a porphyrinogen precursor.

The mechanism involves a series of condensation steps analogous to the formation of the dipyrromethane itself: acid-catalyzed activation of a formyl or carbinol group, followed by electrophilic substitution by the α-position of the other dipyrromethane unit. This process repeats to link the two dipyrromethane fragments, ultimately leading to the formation of the macrocyclic porphyrinogen. acs.org

The porphyrinogen is a non-aromatic, colorless intermediate. The final and crucial step in the synthesis of a porphyrin is the aromatization of the porphyrinogen ring. This is an oxidation process that involves the removal of six hydrogen atoms from the macrocycle to create the fully conjugated, aromatic 18 π-electron system characteristic of porphyrins. beilstein-journals.org This oxidation is typically achieved using a chemical oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil. nih.govbeilstein-journals.org The mechanism with DDQ is believed to involve a hydride transfer from the porphyrinogen to the quinone, followed by proton transfers, leading to the stable, intensely colored porphyrin and the reduced hydroquinone. nih.govdu.ac.in In some cases, aerial oxygen can also serve as the oxidant, particularly at elevated temperatures. acs.orgnih.gov

Influence of Catalysts on Reaction Selectivity and Kinetic Pathways

The choice of catalyst is paramount in the synthesis of both dipyrromethanes and the subsequent porphyrin macrocycles. Catalysts not only influence the rate of the reaction (kinetics) but also play a critical role in controlling the product distribution (selectivity).

In the acid-promoted condensation to form dipyrromethanes, various Brønsted and Lewis acids are employed. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid, and boron trifluoride etherate (BF₃·OEt₂). isca.me Milder or more specialized catalysts like indium(III) chloride (InCl₃) and boric acid have also been shown to be effective, sometimes offering advantages in terms of yield and milder reaction conditions. nih.govisca.me

The primary challenge in porphyrin synthesis from dipyrromethanes, especially for producing trans-A₂B₂-porphyrins, is the suppression of "scrambling." wikipedia.orgnih.gov Scrambling refers to the acid-catalyzed fragmentation and recombination of dipyrromethane units during the condensation process, which leads to a statistical mixture of porphyrin products (A₄, B₄, A₃B, cis-A₂B₂, and trans-A₂B₂) instead of the single desired isomer. acs.org

Research has shown that the choice of acid catalyst and solvent system has a profound impact on minimizing scrambling. For instance, studies have demonstrated that certain Lewis acids, such as Sc(OTf)₃, Yb(OTf)₃, and Dy(OTf)₃, can provide high yields of porphyrin while effectively suppressing scrambling, outperforming traditional TFA catalysis in some cases. beilstein-journals.org The conditions that favor irreversible condensation pathways tend to reduce scrambling. beilstein-journals.orgresearchgate.net Slower reaction rates, achieved through lower catalyst concentrations or temperatures, have also been associated with less rearrangement. acs.org

The following tables summarize findings from various studies on the effect of different catalysts on dipyrromethane and porphyrin synthesis.

Table 1: Comparison of Acid Catalysts in the Synthesis of meso-Phenyldipyrromethane

| Catalyst | Solvent | Time | Yield (%) | Reference |

| TFA | Pyrrole (excess) | 15 min | 65-67 | youtube.com |

| BF₃·OEt₂ | Pyrrole (excess) | 5 min | High | researchgate.net |

| HCl (0.18 M) | Water | 4 h | 86 | researchgate.net |

| Boric Acid (10 mol%) | Water | 40 min | 85 | isca.me |

| Inorganic Acid | Water | <20 min | High |

Table 2: Influence of Acid Catalysts on Porphyrin Yield and Scrambling in the Self-Condensation of a Dipyrromethanecarbinol

| Acid Catalyst | Solvent | Yield (%) | Scrambling | Reference |

| TFA | Acetonitrile | 20 | Suppressed | beilstein-journals.org |

| InCl₃ | CH₂Cl₂ | 55 | Suppressed | beilstein-journals.org |

| Sc(OTf)₃ | CH₂Cl₂ | 53 | Suppressed | beilstein-journals.org |

| Yb(OTf)₃ | CH₂Cl₂ | 52 | Suppressed | beilstein-journals.org |

| Dy(OTf)₃ | CH₂Cl₂ | 51 | Suppressed | beilstein-journals.org |

| TFA | CH₂Cl₂ | 9 | - | beilstein-journals.org |

These data clearly illustrate that the catalytic conditions are not one-size-fits-all. The optimization of the catalyst, its concentration, the solvent, and the temperature is essential to control the kinetic and thermodynamic pathways of the reaction, thereby maximizing the yield of the desired product while minimizing side reactions like oligomerization and scrambling. nih.gov

Spectroscopic and Structural Characterization Methodologies for Research on Benzaldehyde, 4 Di 1h Pyrrol 2 Ylmethyl

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Benzaldehyde (B42025), 4-(di-1H-pyrrol-2-ylmethyl)- in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's identity and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. Key expected signals for Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- include:

Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.8-10.0 ppm, confirming the presence of the benzaldehyde moiety.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), consistent with a 1,4-disubstituted pattern.

Pyrrole (B145914) Protons: The protons on the two pyrrole rings are expected to appear as distinct multiplets in the range of δ 6.0-7.0 ppm. For example, in similar pyrrole-containing structures, these protons have been observed as multiplets around 6.19, 6.37, and 6.72 ppm .

Methine Proton (-CH-): A key singlet corresponding to the proton of the methylene (B1212753) bridge connecting the benzaldehyde group to the two pyrrole rings is anticipated. In closely related, larger structures containing the di(1H-pyrrol-2-yl)methyl moiety, this aliphatic proton appears as a singlet around δ 5.72 ppm researchgate.net.

Pyrrole N-H Proton: A broad singlet corresponding to the N-H proton of the pyrrole rings is expected, typically in the downfield region (e.g., around 9.3 ppm), which can be confirmed by D₂O exchange .

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of the spectrum, around δ 190-193 ppm, is indicative of the aldehyde functional group nih.gov.

Aromatic Carbons: Signals for the carbons of the benzene ring are expected between δ 120-150 ppm.

Methine Carbon: The carbon of the -CH- bridge is a crucial indicator of successful product formation. In analogous complex dipyrromethane structures, this methine carbon signal appears distinctly in the aliphatic region at approximately δ 43.0 ppm researchgate.netnih.gov.

Pyrrole Carbons: The carbons of the pyrrole rings are expected to resonate in the δ 105-135 ppm range. For instance, carbons at the α-position of the pyrrole moiety have been observed near δ 116.5 ppm in related compounds researchgate.netnih.gov.

NMR is also invaluable for monitoring the progress of the synthesis reaction, which typically involves the acid-catalyzed condensation of 4-formylbenzaldehyde with pyrrole nih.gov. By taking aliquots from the reaction mixture, researchers can track the disappearance of the aldehyde proton signal of the starting material and the appearance of the characteristic methine proton signal of the product.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.8-10.0 (singlet) | ~190-193 |

| Aromatic (C₆H₄) | ~7.0-8.0 (doublets) | ~120-150 |

| Methine (-CH(Pyr)₂) | ~5.7 (singlet) | ~43 |

| Pyrrole (C₄H₃N) | ~6.0-7.0 (multiplets) | ~105-135 |

Utilization of Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly employed for such dipyrromethane derivatives researchgate.netnih.gov.

The expected molecular weight for Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- (C₁₆H₁₄N₂O) is approximately 250.29 g/mol . In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ with a measured mass-to-charge ratio (m/z) of approximately 251. This confirmation is a primary indicator of a successful synthesis. High-resolution mass spectrometry (HRMS) can further verify the elemental composition by providing a highly accurate mass measurement, which helps to distinguish the target compound from other potential products with the same nominal mass.

Role of Infrared (IR) Spectroscopy in Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the key functional groups present in Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, confirming the incorporation of both the aldehyde and pyrrole moieties.

The IR spectrum provides valuable diagnostic information through characteristic absorption bands:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This peak is a clear indicator of the carbonyl group of the benzaldehyde. For comparison, the carbonyl peak in a related dialdehyde precursor for dipyrromethane synthesis was observed at 1710 cm⁻¹ nih.gov.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows one or two characteristic stretching bands in the region of 2700-2900 cm⁻¹ nih.gov.

N-H Stretch (Pyrrole): A moderate to sharp absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole rings.

C-H Stretch (Aromatic and Pyrrole): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

C=C Stretch (Aromatic and Pyrrole): Absorptions corresponding to the C=C stretching of the benzene and pyrrole rings are expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1710 |

| Aldehyde C-H | Stretch | 2700 - 2900 |

| Pyrrole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

Together, these three spectroscopic methods provide a comprehensive characterization of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, confirming its molecular structure, molecular weight, and the presence of its defining functional groups, which is essential for its use in further chemical synthesis.

Advanced Applications and Functional Materials Derived from Benzaldehyde, 4 Di 1h Pyrrol 2 Ylmethyl Architectures

Contributions to Supramolecular Chemistry and Directed Self-Assembly

Benzaldehyde (B42025), 4-(di-1H-pyrrol-2-ylmethyl)-, a prominent meso-substituted dipyrromethane, is a cornerstone in the field of supramolecular chemistry. Its structure is ideally suited for the synthesis of larger, intricate macrocyclic compounds such as porphyrins, calixpyrroles, and other expanded porphyrinoids. The aldehyde functional group is a key reactive site, enabling acid-catalyzed condensation reactions with pyrrole (B145914) or other dipyrromethane precursors to form these larger, self-assembling architectures.

The synthesis of these complex structures often relies on a "2+2" condensation strategy, where two dipyrromethane units react with two aldehyde-containing molecules. Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- can act as one of these crucial building blocks. The precise control over reaction conditions, such as the choice of acid catalyst and solvent, is essential to guide the self-assembly process and maximize the yield of the desired supramolecular structure, while minimizing unwanted side products.

Development of Organic Electronic and Photonic Materials

The dipyrromethane framework inherent in Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- is a fundamental component in the design of organic electronic and photonic materials. This is primarily due to its role as a precursor to highly conjugated systems with desirable photophysical properties, most notably porphyrins and boron-dipyrromethene (BODIPY) dyes. iipseries.org

The aldehyde group facilitates the synthesis of these larger chromophores. For instance, condensation of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- with pyrrole under acidic conditions, followed by oxidation, leads to the formation of meso-substituted porphyrins. These porphyrins exhibit strong absorption in the visible region of the electromagnetic spectrum and have been explored for applications in light-harvesting arrays and as photosensitizers in photodynamic therapy.

Furthermore, dipyrromethanes are the key starting materials for the synthesis of BODIPY dyes. iipseries.org These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The meso-substituent, derived from the benzaldehyde component, can be used to fine-tune the spectroscopic and electronic properties of the resulting BODIPY dye. This tunability is crucial for their application in fluorescent labeling, bio-imaging, and as active components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The functionalized C-vinyl pyrroles derived from such structures are also considered promising materials for molecular optical switches and other nanodevices. iipseries.org

| Precursor Compound | Resulting Material Class | Key Properties | Potential Applications |

| Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | Porphyrins | Strong visible light absorption, redox activity | Light-harvesting, photosensitizers |

| Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | BODIPY Dyes | High fluorescence quantum yield, photostability | Fluorescent labels, OLEDs, solar cells |

| Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- | Functionalized C-vinyl pyrroles | Photo- and electro-conductivity | Molecular optical switches, nano-devices |

Research in Catalysis utilizing Derivatives as Ligands or Scaffold Components

The dipyrromethane scaffold of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- provides a versatile platform for the design of ligands for transition metal catalysis. The two pyrrole rings can coordinate to a metal center, and the meso-substituent can be modified to influence the steric and electronic properties of the resulting catalyst.

Derivatives of dipyrromethanes, known as dipyrromethenes, form stable complexes with a variety of transition metals. These complexes have been investigated as catalysts in a range of organic transformations. For example, iron complexes of dipyrromethenes have been explored as catalysts for C-H bond amination, while aluminum complexes have shown activity in polymerization reactions.

Furthermore, Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- is a crucial precursor for the synthesis of porphyrins, which are widely recognized for their catalytic activity when complexed with a metal ion. Metalloporphyrins are biomimetic catalysts that can mimic the function of enzymes like cytochrome P450. They are effective catalysts for a variety of oxidation reactions, including the epoxidation of alkenes and the hydroxylation of alkanes. The ability to introduce specific functional groups at the meso-position of the porphyrin, originating from the benzaldehyde precursor, allows for the tuning of the catalyst's reactivity and selectivity. These catalysts offer the potential for greener chemical processes by enabling reactions under milder conditions and with higher efficiency.

Exploration in Molecular Sensor Development

The inherent chemical reactivity and photophysical properties of molecules derived from Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- make them excellent candidates for the development of molecular sensors. The dipyrromethane unit and its derivatives can act as signaling moieties in chemosensors designed to detect a variety of analytes, including anions, cations, and neutral molecules.

The aldehyde group of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- can be chemically modified to introduce specific recognition sites for target analytes. For instance, it can be converted into a Schiff base or other functional groups that can selectively bind to certain ions. Upon binding, the electronic properties of the dipyrromethane scaffold are altered, leading to a detectable change in its absorption or fluorescence spectrum. This forms the basis for colorimetric or fluorescent sensing.

A significant application of this precursor is in the synthesis of more complex sensor molecules like BODIPY dyes and calix mdpi.compyrroles. BODIPY dyes derived from dipyrromethanes are highly fluorescent, and their emission can be quenched or enhanced upon interaction with an analyte. Calix mdpi.compyrroles, which are macrocyclic compounds synthesized from pyrrole and a ketone or aldehyde, are particularly well-suited for the recognition of anions through hydrogen bonding interactions with the pyrrole N-H protons. The meso-substituent, originating from the benzaldehyde, can be functionalized to further enhance the selectivity and sensitivity of these sensors.

| Sensor Type | Target Analyte | Principle of Detection |

| Colorimetric Sensor | Metal Ions, Anions | Change in visible color upon analyte binding |

| Fluorescent Sensor | Metal Ions, Anions, Small Molecules | Change in fluorescence intensity or wavelength upon analyte binding |

| Calix mdpi.compyrrole-based Sensor | Anions (e.g., F-, Cl-, Br-) | Host-guest interaction leading to a detectable signal |

Integration into Biomedical Research Lead Compound Libraries

The structural framework of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- and its derivatives has garnered significant interest in medicinal chemistry and drug discovery. The dipyrrole motif is found in a number of biologically active natural products, and synthetic derivatives are being explored for a range of therapeutic applications.

Precursors for Enzyme Inhibitors in Medicinal Chemistry Research

The dipyrromethane scaffold can be elaborated to create molecules that can act as inhibitors of various enzymes. The ability to introduce diverse substituents at the meso-position and on the pyrrole rings allows for the systematic modification of the molecule's shape and electronic properties to achieve specific binding to the active site of a target enzyme. For example, derivatives of dipyrromethanes have been investigated as potential inhibitors of enzymes involved in key biological pathways. The aldehyde functionality of Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)- serves as a convenient starting point for the synthesis of a library of potential enzyme inhibitors through reactions such as reductive amination or condensation with various nucleophiles.

Precursors for Antiproliferative Agents in Drug Discovery Studies

Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antiproliferative effects. The dipyrromethane structure provides a scaffold that can be functionalized to create novel anticancer agents. The strategy often involves the synthesis of porphyrin derivatives, which can act as photosensitizers in photodynamic therapy (PDT). In PDT, the porphyrin is administered and accumulates in cancer cells. Upon irradiation with light of a specific wavelength, the porphyrin generates reactive oxygen species that are toxic to the cancer cells. The substituents on the porphyrin ring, which can be introduced via precursors like Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, can influence the photosensitizing efficiency and the tumor-localizing properties of the drug. Beyond PDT, other dipyrromethane derivatives are being investigated for their direct cytotoxic effects on cancer cell lines.

Q & A

Basic: What are the established synthetic routes for Benzaldehyde, 4-(di-1H-pyrrol-2-ylmethyl)-, and what are the critical reaction parameters?

Answer:

The synthesis of this compound typically involves functionalizing 4-bromobenzaldehyde with pyrrole-derived nucleophiles. A literature-based approach (e.g., for structurally similar compounds) employs Kumada or Suzuki coupling reactions to introduce pyrrole-methyl groups. For example, 4-(di-1H-pyrrol-2-ylmethyl)benzonitrile was synthesized via palladium-catalyzed cross-coupling using pyrrole boronic esters . Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for efficient coupling.

- Solvent and temperature : Tetrahydrofuran (THF) at reflux (66–70°C) to ensure reactivity.

- Protecting groups : Use of trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and pyrrole protons (δ 6.2–6.8 ppm). Splitting patterns confirm substitution at the 4-position of benzaldehyde .

- ¹³C-NMR : Carbonyl resonance (δ ~190 ppm) and aromatic/pyrrole carbons (δ 110–150 ppm).

- Infrared (IR) Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-H stretches for pyrrole (~3100 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) enhances sensitivity .

Advanced: How can this compound serve as a supramolecular building block or ligand in coordination chemistry?

Answer:

The pyrrole moieties act as electron-rich donors for metal coordination (e.g., Fe³⁺, Cu²⁺). In supramolecular chemistry, the aldehyde group enables Schiff base formation with amines, creating dynamic covalent frameworks. For example:

- Surface functionalization : Used to anchor molecular layers on substrates like gold or silica via thiol-aldehyde chemistry .

- Metal-organic frameworks (MOFs) : Combines with transition metals to form porous structures for gas storage or catalysis.

Advanced: How should researchers address contradictions in spectroscopic data between synthetic batches?

Answer:

Systematic validation is required:

Replicate syntheses : Ensure consistent reaction conditions (temperature, solvent purity).

Cross-technique validation : Compare NMR, IR, and mass spectrometry (MS) data to rule out instrumental artifacts.

X-ray crystallography : Resolve ambiguities in molecular structure (e.g., confirmation of substitution pattern) .

Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data.

Methodological: What strategies optimize the compound’s stability during storage and handling?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group.

- Light sensitivity : Use amber vials to avoid photodegradation of pyrrole rings.

- Solvent selection : Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrate formation. Anhydrous DMSO or DMF is preferred for long-term solutions.

Advanced: What role does this compound play in synthesizing bioactive or functional materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.